![molecular formula C17H18O4 B11715645 [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is an organic compound with the molecular formula C17H18O4 and a molar mass of 286.32 g/mol . This compound is characterized by the presence of a methoxy group, a phenylethoxy group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid typically involves the reaction of 4-methoxyphenol with 2-phenylethanol in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy and phenylethoxy groups can undergo nucleophilic substitution reactions in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate (oxidation)
- Lithium aluminum hydride (reduction)
- Sodium hydroxide (substitution)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the phenylethoxy group.
Phenylacetic acid: Lacks both the methoxy and phenylethoxy groups.
2-Phenylethoxyacetic acid: Lacks the methoxy group.
Uniqueness
The presence of both methoxy and phenylethoxy groups in [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from its similar counterparts .
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-phenylethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O4/c1-20-15-8-7-14(12-17(18)19)11-16(15)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
InChI Key |
PNTSFSNARMXXND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


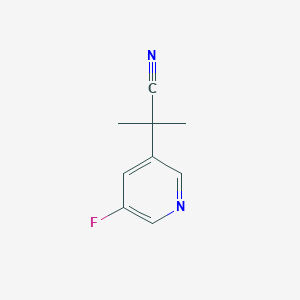
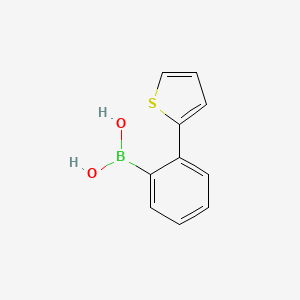
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)
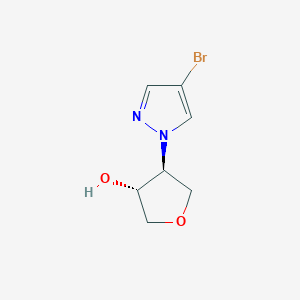
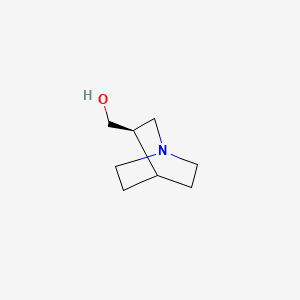
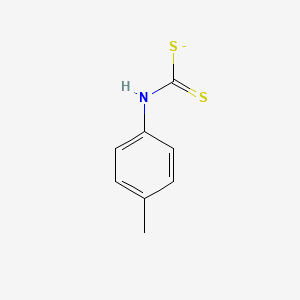
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
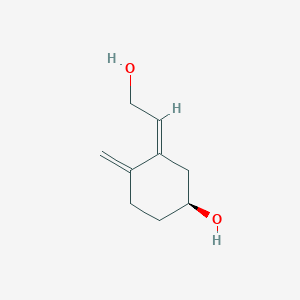
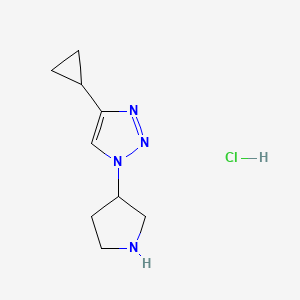
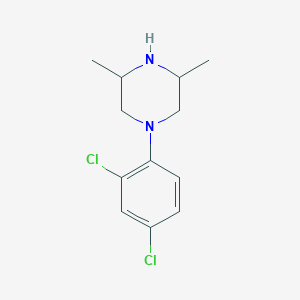
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

